Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate
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Overview
Description
Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate is a complex organic compound that features a quinoline core, a piperidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that compounds with similar structures have been designed as inhibitors for certain kinases .
Biochemical Pathways
Similar compounds have been associated with anti-tubercular activity, suggesting potential effects on the biochemical pathways related to mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-2-(piperidine-1-carbonyl)quinoline with 3-amino benzoic acid, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products:
Oxidation: Products may include quinoline N-oxides and piperidine N-oxides.
Reduction: Reduced forms of the piperidine carbonyl group.
Substitution: Various substituted quinoline and benzoate derivatives.
Scientific Research Applications
Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate: is similar to other quinoline derivatives such as chloroquine and quinine.
Piperidine-containing compounds: like piperidine itself and its derivatives.
Uniqueness:
- The combination of a quinoline core, piperidine ring, and benzoate ester in a single molecule makes this compound unique. This structure provides a diverse range of chemical reactivity and potential biological activities not found in simpler compounds.
Properties
IUPAC Name |
ethyl 3-[[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-31-25(30)18-8-7-9-19(15-18)26-22-16-23(24(29)28-12-5-4-6-13-28)27-21-11-10-17(2)14-20(21)22/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAOYUMONTPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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